molecular formula C16H13BrF3NO2 B3583369 2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3583369
M. Wt: 388.18 g/mol
InChI Key: IFTLEWHFZHOAPP-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a bromo-methylphenyl group and a trifluoromethylphenyl group, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

  • Bromination: : The starting material, 2-methylphenol, undergoes bromination to introduce the bromo group at the 2-position, forming 2-bromo-4-methylphenol.

  • Phenol Etherification: : The brominated compound is then reacted with phenol derivatives to form the phenoxy group.

  • Acetylation: : The phenoxy compound is acetylated to introduce the acetamide group.

  • Trifluoromethylation: : Finally, the trifluoromethyl group is introduced using appropriate reagents to complete the synthesis.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow chemistry and automated systems may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: : The trifluoromethyl group can be reduced to form a trifluoromethylamine derivative.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the bromo or trifluoromethyl positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Trifluoromethylamine derivatives.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The bromo and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific combination of bromo and trifluoromethyl groups. Similar compounds include:

  • 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide: : Similar structure but with different substituents on the phenyl ring.

  • 2-(2-bromo-4-methylphenoxy)ethylamine: : Similar core structure but lacks the trifluoromethyl group.

These compounds may have different properties and applications due to variations in their chemical structures.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO2/c1-10-5-6-14(13(17)7-10)23-9-15(22)21-12-4-2-3-11(8-12)16(18,19)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTLEWHFZHOAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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